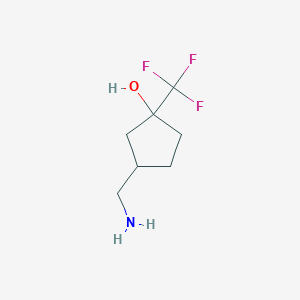

3-(Aminomethyl)-1-(trifluoromethyl)cyclopentan-1-ol

Description

Properties

IUPAC Name |

3-(aminomethyl)-1-(trifluoromethyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)2-1-5(3-6)4-11/h5,12H,1-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABSTXAWASUBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CN)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1550959-80-2 | |

| Record name | 3-(aminomethyl)-1-(trifluoromethyl)cyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(Aminomethyl)-1-(trifluoromethyl)cyclopentan-1-ol, also known as C6H10F3NO, is a cyclopentane derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an amino group and a trifluoromethyl group, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C6H10F3NO

- Molecular Weight : 179.15 g/mol

- Structural Features : The trifluoromethyl group is known to enhance lipophilicity, potentially increasing the compound's bioavailability and interaction with biological membranes.

Biological Activity Overview

Research has indicated that 3-(aminomethyl)-1-(trifluoromethyl)cyclopentan-1-ol may exhibit several biological activities, including:

- NR2B Receptor Antagonism : This compound has been identified as a selective antagonist for the NR2B subtype of NMDA receptors, which are implicated in various neurological disorders. Antagonism at these receptors can potentially lead to therapeutic effects in conditions such as neuropathic pain and Parkinson’s disease .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclopentanes, including this compound, may possess antimicrobial properties. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

The mechanism by which 3-(aminomethyl)-1-(trifluoromethyl)cyclopentan-1-ol exerts its biological effects primarily involves its interaction with specific receptors or enzymes. For instance, as an NR2B antagonist, it may inhibit excitatory neurotransmission in the central nervous system, providing neuroprotective effects without significant side effects on motor coordination .

Study 1: NR2B Antagonism

A study published in Nature highlighted the efficacy of various aminocyclopentane derivatives as NR2B antagonists. The compound demonstrated significant receptor occupancy and was effective in animal models for neuropathic pain and Parkinson’s disease with minimal adverse effects .

| Compound | IC50 (μM) | Selectivity (NR2B/NR2A) |

|---|---|---|

| 3-(Aminomethyl)-1-(trifluoromethyl)cyclopentan-1-ol | 15 | >300 |

Study 2: Antimicrobial Properties

In a separate investigation, the antimicrobial activity of cyclopentane derivatives was assessed against various bacterial strains. The results indicated that compounds with similar structural features to 3-(aminomethyl)-1-(trifluoromethyl)cyclopentan-1-ol exhibited notable inhibition against Gram-positive bacteria .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Comparison with Similar Compounds

(a) 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol Hydrochloride

This compound (CAS 1333658-57-3) differs by replacing the aminomethyl group with a direct amino (-NH₂) substituent at the 3-position. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug formulations .

(b) (3S)-3-Amino-4-(difluoromethylenyl)-1-(phenylselanyl)cyclopentan-1-carboxylic Acid (Compound 9)

Synthesized via hydrolysis and cation exchange chromatography (98% yield), this compound features a difluoromethylenyl (-CF₂) group and a phenylselanyl (-SePh) substituent. The selanyl group introduces redox activity, while the difluoromethylenyl group enhances lipophilicity compared to the trifluoromethyl analogue. However, the carboxylic acid moiety increases polarity, altering pharmacokinetic profiles .

(c) 3-(3,3-Difluoro-2-phenylallyl)cyclopentan-1-one (Compound 11)

This cyclopentanone derivative incorporates a difluoro-phenylallyl chain, synthesized via Method 1 with 78% yield. The ketone group at the 1-position contrasts with the hydroxyl group in the target compound, reducing hydrogen-bonding capacity but improving stability under basic conditions. The phenylallyl group enables π-π stacking interactions, useful in material science applications .

Physicochemical and Spectroscopic Properties

(a) NMR Spectral Comparisons

- Compound 11 (): ¹H NMR (CDCl₃) shows aromatic protons (δ 7.39–7.27) and cyclopentane resonances (δ 2.55–1.52), with splitting patterns indicating allyl coupling .

- Target Compound: Expected ¹H NMR signals include a broad peak for the -CH₂NH₂ group (δ ~2.5–3.5) and a deshielded -CF₃-associated carbon in ¹³C NMR.

(b) Thermal and Solubility Profiles

The trifluoromethyl group in the target compound enhances thermal stability compared to difluoromethylenyl analogues. The hydrochloride salt form () likely exhibits higher melting points and aqueous solubility than neutral analogues .

Q & A

Basic: What synthetic strategies are effective for preparing 3-(Aminomethyl)-1-(trifluoromethyl)cyclopentan-1-ol?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Cyclopentane Ring Formation : Cyclization of ketone or aldehyde precursors under acidic or basic conditions (e.g., via Aldol condensation or Michael addition).

- Trifluoromethylation : Use of trifluoromethyltrimethylsilane (TMSCF₃) with a fluoride catalyst (e.g., TBAF) to introduce the -CF₃ group at position 1 .

- Aminomethyl Functionalization : Reductive amination or nucleophilic substitution to attach the aminomethyl group at position 3.

- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or ion-exchange resins for isolating enantiomers .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H, C, and F NMR to confirm substituent positions and stereochemistry. For example, F NMR detects the -CF₃ group’s distinct chemical shift (~-60 to -70 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .

- X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtainable .

Basic: What physicochemical properties are influenced by the trifluoromethyl group?

Methodological Answer:

The -CF₃ group enhances:

- Lipophilicity : Increases membrane permeability (logP ~2.5–3.5), critical for drug delivery .

- Metabolic Stability : Resistance to oxidative degradation due to strong C-F bonds .

- Electron-Withdrawing Effects : Polarizes adjacent functional groups, affecting reactivity in substitution or oxidation reactions .

Advanced: How can enantioselective synthesis be achieved for stereoisomers of this compound?

Methodological Answer:

- Chiral Catalysts : Use of asymmetric catalysts (e.g., BINOL-derived ligands) during cyclization or trifluoromethylation steps .

- Kinetic Resolution : Enzymatic resolution (e.g., lipases) to separate enantiomers post-synthesis .

- Chiral Chromatography : Preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) .

Advanced: What mechanistic insights explain its interactions with biological targets?

Methodological Answer:

- Hydrogen Bonding : The hydroxyl and aminomethyl groups form H-bonds with enzyme active sites (e.g., proteases or kinases) .

- Hydrophobic Interactions : The -CF₃ group binds to hydrophobic pockets in proteins, enhancing selectivity .

- In Silico Docking : Molecular dynamics simulations predict binding modes with targets like GABA receptors or cytochrome P450 enzymes .

Advanced: How do reaction conditions impact yield and purity in large-scale synthesis?

Methodological Answer:

- Temperature Control : Exothermic trifluoromethylation requires cooling (0–5°C) to prevent side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency for aminomethylation .

- Catalyst Loading : Excess fluoride in trifluoromethylation reduces byproducts but may require post-reaction quenching .

Advanced: How can computational modeling optimize its pharmacokinetic profile?

Methodological Answer:

- DFT Calculations : Predict pKa (amine group ~9.5–10.5) and solubility in aqueous buffers .

- ADMET Predictions : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 inhibition .

- QSAR Studies : Correlate structural features (e.g., -CF₃ position) with in vitro activity data to guide lead optimization .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may confound activity measurements .

- Orthogonal Validation : Use multiple assays (e.g., fluorescence-based and radiometric) to confirm enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.